molecular formula C22H28N6O5 B6037621 7-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

7-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B6037621
M. Wt: 456.5 g/mol
InChI Key: NJRBRWNFVVMLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purines This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a methylpiperazine moiety, and a tetrahydropurine core

Properties

IUPAC Name

7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O5/c1-24-8-10-27(11-9-24)21-23-19-18(20(30)26(3)22(31)25(19)2)28(21)13-15(29)14-6-7-16(32-4)17(12-14)33-5/h6-7,12H,8-11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRBRWNFVVMLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC(=O)C4=CC(=C(C=C4)OC)OC)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with guanidine to yield the purine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential therapeutic benefits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.